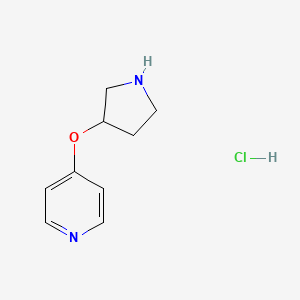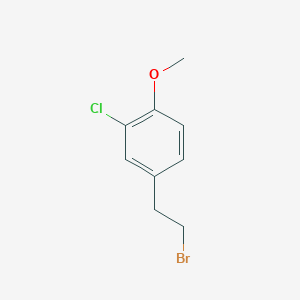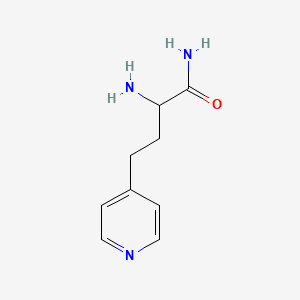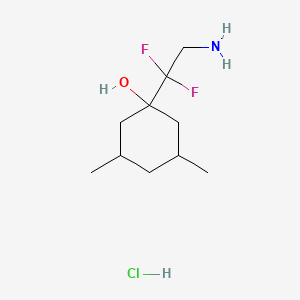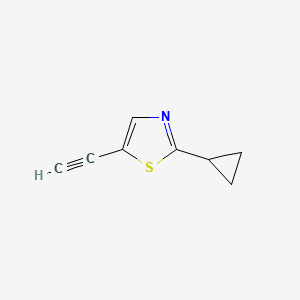
2-Cyclopropyl-5-ethynyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5-ethynyl-1,3-thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its unique structural features, including a cyclopropyl group and an ethynyl group attached to the thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-ethynyl-1,3-thiazole typically involves the reaction of cyclopropyl ketones with ethynyl thioamides under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic addition followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Cyclopropyl-5-ethynyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thiazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated thiazoles.
科学的研究の応用
2-Cyclopropyl-5-ethynyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of 2-Cyclopropyl-5-ethynyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular receptors can modulate signaling pathways involved in inflammation and cancer .
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-4-ethynyl-1,3-thiazole
- 2-Cyclopropyl-5-methyl-1,3-thiazole
- 2-Cyclopropyl-5-phenyl-1,3-thiazole
Uniqueness
2-Cyclopropyl-5-ethynyl-1,3-thiazole is unique due to the presence of both cyclopropyl and ethynyl groups, which confer distinct chemical and biological properties. The ethynyl group, in particular, enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H7NS |
|---|---|
分子量 |
149.21 g/mol |
IUPAC名 |
2-cyclopropyl-5-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C8H7NS/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2 |
InChIキー |
YKJFVFWZAQNZEA-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN=C(S1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


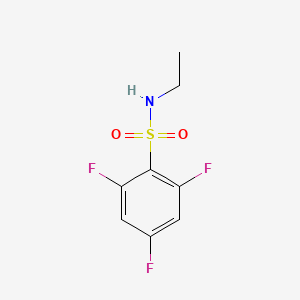
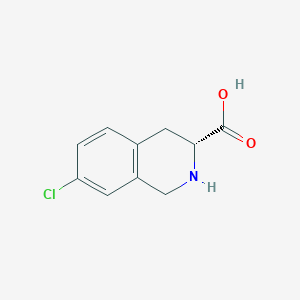
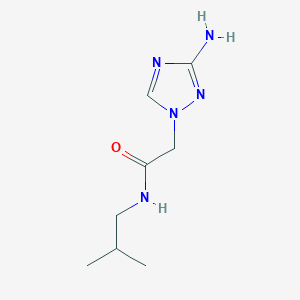
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
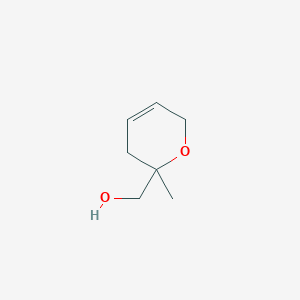
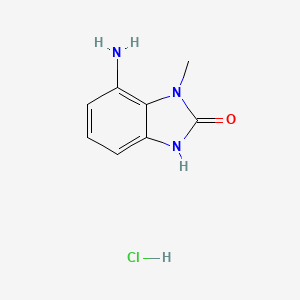
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
